Acridine mustard
Overview
Description
Acridine mustard, also known as ICR-170, is a member of acridines . It appears as a yellow crystalline or chunky solid . It has a role as an intercalator and contains a N-(2-chloroethyl)-N’-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine .
Molecular Structure Analysis
The molecular formula of Acridine mustard is C21H27Cl4N3O . The IUPAC name is N’-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N’-ethylpropane-1,3-diamine;dihydrochloride . The molecular weight is 479.3 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Acridine mustard are not available, acridine derivatives have been found to show diverse applications ranging from DNA intercalators, endonuclease mimics, ratiometric selective ion sensors, and P-glycoprotein inhibitors in countering the multi-drug resistance, enzyme inhibitors, and reversals of neurodegenerative disorders .
Scientific Research Applications
Anti-Cancer Agent
Acridine derivatives, including Acridine mustard, are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity . For instance, the photocytotoxicity of propyl acridine acts against leukemia cell lines .
Breast Cancer Treatment
CK0403, an Acridine derivative, is reported in breast cancer treatment and is more potent than CK0402 against estrogen receptor-negative HER2 .
DNA Intercalation
Acridine platinum (Pt) complexes have shown specificity on the evaluated DNA sequences . The 9-anilinoacridine core, which intercalates DNA, and a methyl triazene DNA-methylating moiety were also studied .
Action Against Specific Cell Lines
Acridine thiourea gold and acridinone derivatives act against cell lines such as MDA-MB-231, SK-BR-3, and MCF-7 .
Cytotoxic Activity
Benzimidazole acridine compounds demonstrated cytotoxic activity against Dual Topo and PARP-1 .
Anti-Alzheimer’s Disease
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including Alzheimer’s disease .
Anti-Bacterial and Protozoal Infections
Acridine derivatives are also used as effective disinfectants and anti-bacterials today .
Optoelectronics
Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .
Mechanism of Action
Target of Action
Acridine mustard primarily targets DNA within cells . The unique planar ring structure of acridine allows it to act as a DNA intercalator . This means that the compound can insert itself between the base pairs of the DNA double helix, disrupting its structure and function .
Mode of Action
The interaction of acridine mustard with DNA involves intercalation . This process disrupts the normal functioning of DNA and inhibits key enzymes such as topoisomerases and telomerases . These enzymes play crucial roles in DNA replication and cell division, so their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The action of acridine mustard affects several biochemical pathways. Its intercalation into DNA can disrupt normal DNA replication and transcription processes . This disruption can lead to errors in the production of proteins and other genetic materials, which can trigger cell death . Furthermore, acridine mustard has been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and telomerases .
Pharmacokinetics
The pharmacokinetics of acridine mustard involve absorption, distribution, metabolism, and excretion (ADME) processes . The compound’s planar structure and cationic ionization facilitate its absorption and distribution within the body . The pharmacokinetic profile of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The primary result of acridine mustard’s action is the induction of cell death, particularly in rapidly dividing cells such as cancer cells . By intercalating into DNA and inhibiting key enzymes, acridine mustard disrupts normal cell division and triggers cell death . This makes it a potent anti-cancer agent .
Action Environment
The action of acridine mustard can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in conjunction with other bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .
Future Directions
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
properties
IUPAC Name |
N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOWIIEVDAYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O.2ClH, C21H27Cl4N3O | |
Record name | ICR 170 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073893 | |
Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO] | |
Record name | ICR 170 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acridine mustard | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14647 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
146-59-8 | |
Record name | ICR 170 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acridine mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIDINE MUSTARD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3A3407T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
464 to 465 °F (decomposes) (NTP, 1992) | |
Record name | ICR 170 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20517 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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